1,2,5-Oxadiazol-3-amine, 4-[5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]-
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Overview
Description
1,2,5-Oxadiazol-3-amine, 4-[5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]- is a heterocyclic compound that belongs to the class of oxadiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-oxadiazol-3-amine derivatives typically involves the reaction of 1,2,5-oxadiazole-3,4-diamine with various diketones. For instance, the reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione under specific conditions can yield 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine . The reaction conditions often include the use of solvents such as toluene and catalysts like zinc chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for oxadiazole derivatives often involve multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,5-Oxadiazol-3-amine derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can replace functional groups with nucleophiles such as alkoxy, azido, or hydraznyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂) in concentrated sulfuric acid (H₂SO₄).
Reducing agents: Ammonia gas in toluene.
Nucleophiles: Alkoxy, azido, and hydraznyl compounds.
Major Products
The major products formed from these reactions include various substituted oxadiazoles and polycyclic compounds that exhibit significant biological activity .
Scientific Research Applications
1,2,5-Oxadiazol-3-amine derivatives have a wide range of scientific research applications, including:
Medicinal Chemistry: These compounds are investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Materials Science: They are used in the development of energetic materials due to their thermal stability and high density.
Agrochemicals: Oxadiazole derivatives are explored for their potential as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 1,2,5-oxadiazol-3-amine derivatives involves their interaction with specific molecular targets and pathways. For example, these compounds can inhibit enzymes involved in inflammatory processes or disrupt the cell membrane integrity of microbial cells . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Known for its high thermal stability and density.
3,3’-Bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole): Exhibits similar properties to the above compound.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine: Synthesized via the Paal–Knorr reaction and shows valuable pharmacological activity.
Uniqueness
1,2,5-Oxadiazol-3-amine, 4-[5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to undergo various chemical reactions and form biologically active compounds makes it a valuable target for research and industrial applications .
Properties
Molecular Formula |
C13H13N5O4 |
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Molecular Weight |
303.27 g/mol |
IUPAC Name |
4-[5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C13H13N5O4/c1-19-8-4-3-7(5-9(8)20-2)6-10-15-13(18-21-10)11-12(14)17-22-16-11/h3-5H,6H2,1-2H3,(H2,14,17) |
InChI Key |
NCRAEROLPUJRLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC(=NO2)C3=NON=C3N)OC |
Origin of Product |
United States |
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